{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
{1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS: 1248956-11-7) is a triazole-based compound featuring a 5-chlorothiophene substituent linked via a methylene bridge to the 1H-1,2,3-triazole ring. The chlorine atom on the thiophene ring may influence electronic properties and binding interactions, distinguishing it from non-halogenated analogs .
Properties
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4S/c9-8-2-1-7(14-8)5-13-4-6(3-10)11-12-13/h1-2,4H,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJWCMYLJVHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Overview
The molecular formula of this compound is C₉H₈ClN₃S, with a molecular weight of approximately 214.68 g/mol. The compound features a thiophene ring substituted at the 5-position with chlorine, linked through a methyl group to a triazole moiety. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested on several cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The compound demonstrated an IC₅₀ value of approximately 15 µM against A-549 cells and 20 µM against HeLa cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.
- DNA Interaction : The triazole ring may interact with DNA or RNA structures, disrupting essential cellular functions.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds structurally similar to this compound also exhibit biological activities but vary significantly in potency and mechanism.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Bromo-1-(5-chlorothiophen-3-YL)methyl]-1H-1,2,4-triazol-3-amines | Structure | Antimicrobial | Enhanced reactivity due to bromine |
| 4-(5-Chlorothiophen-2-YL)-1,3-thiazol-2-amines | Structure | Moderate anticancer | Different heterocyclic framework |
| 1H-[1,2,4]triazole derivatives | Structure | Diverse biological activities | General class with varied activities |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Effects : In a controlled study involving A-549 cells treated with varying concentrations of the compound over 48 hours, significant morphological changes were observed under microscopy, indicating effective inhibition of cell growth.
- Antimicrobial Efficacy Assessment : A series of tests against clinical isolates revealed consistent antimicrobial activity across multiple strains, suggesting potential for development as an antibiotic agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Methanamine Derivatives
Key Observations :
- Chlorothiophene vs.
- Oxazoline Hybrids : Compounds like the N,N-dibenzyl derivative incorporate oxazoline rings, which improve rigidity and may influence stereoelectronic properties for catalytic or receptor-binding applications .
- Halogenated Aromatics : The 2,5-difluorophenyl analog demonstrates how fluorine substituents can modulate solubility and metabolic stability, contrasting with the chloro-thiophene’s bulkier halogen .
Key Insights :
- CuAAC Dominance : Most 1,2,3-triazole derivatives, including the target compound, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity and high yields .
- Hybrid Systems : Compounds combining triazoles with oxazolines or thiadiazoles require multi-step syntheses, as seen in and , often involving cycloadditions followed by functional group transformations .
Table 3: Antitumor Activity of Triazole Derivatives
Analysis :
- While the target compound lacks reported bioactivity data, structurally similar compounds show potent anticancer effects. For instance, thiadiazole and thiazole derivatives in exhibit IC₅₀ values <3 µM against hepatocellular carcinoma (HepG2), attributed to their planar heterocyclic systems enhancing DNA intercalation .
- The chloro-substituted triazole in demonstrates moderate activity (IC₅₀ = 78.9 µM), suggesting that halogen placement (phenyl vs. thiophene) critically impacts potency .
Physicochemical Properties
Table 4: Physicochemical Comparison
Trends :
- Halogen Effects : The chloro-thiophene derivative has a higher LogP than its difluorophenyl analog, indicating greater lipophilicity, which may enhance membrane permeability but reduce solubility .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility compared to free bases, critical for pharmacokinetic optimization .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of {1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction, which efficiently constructs the 1,2,3-triazole ring under mild conditions. This approach involves:
- Preparation of an azide-functionalized intermediate or alkyne-functionalized intermediate derived from 5-chlorothiophene-2-methyl derivatives.
- Reaction with an alkyne or azide counterpart bearing a methanamine group or protected amine functionality.
- Catalysis by copper(I) salts to induce regioselective cycloaddition, yielding the 1,4-disubstituted 1,2,3-triazole ring.
This method is favored due to its high yield, regioselectivity, and operational simplicity.
Detailed Preparation Method
Step 1: Synthesis of 5-Chlorothiophene-2-methyl Azide or Alkyne
- Starting from 5-chlorothiophene-2-carboxaldehyde or 5-chlorothiophene-2-methyl halide, the corresponding azide or alkyne is synthesized.
- For example, halogenated methyl groups can be converted to azides via nucleophilic substitution with sodium azide in polar aprotic solvents.
Step 2: Preparation of the Complementary Alkyne or Azide
- The methanamine moiety is introduced via an alkyne or azide derivative bearing a protected or free amine group, such as propargylamine or azidomethylamine derivatives.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The azide and alkyne components are reacted in the presence of copper(I) catalysts (e.g., CuSO4 with sodium ascorbate as a reducing agent).
- The reaction is typically performed in a mixture of water and organic solvents like t-butanol or ethanol at room temperature or mild heating.
- The reaction proceeds to form the 1,4-disubstituted 1,2,3-triazole ring linking the chlorothiophene and methanamine groups.
Step 4: Purification and Characterization
- The product is purified by standard chromatographic techniques.
- Structural confirmation is performed using NMR, IR, and mass spectrometry.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | CuSO4·5H2O (0.1 equiv) + Sodium Ascorbate (0.2 equiv) | Generates Cu(I) in situ |
| Solvent | t-Butanol/Water (1:1) or Ethanol/Water | Facilitates solubility and reaction efficiency |
| Temperature | Room temperature to 60 °C | Mild heating may speed reaction |
| Reaction Time | 1–24 hours | Ultrasonic irradiation may reduce time |
| Yield | 70–95% | High yields reported with optimized conditions |
Ultrasound-assisted CuAAC has shown to enhance reaction rates and yields by improving mass transfer and catalyst dispersion.
Alternative Synthetic Routes
While CuAAC is the preferred method, other approaches include:
One-pot Tandem Cyclization and Alkylation: Similar to the preparation of triazole intermediates in antiviral drug synthesis (e.g., ensitrelvir), sequential cyclization of chloroacetamide derivatives followed by alkylation can yield chloromethyl triazole intermediates. This method involves condensation and cyclization reactions under controlled conditions to form the triazole ring, followed by N-alkylation steps to introduce substituents.
Direct N-Alkylation of Preformed Triazoles: Starting from a pre-synthesized triazole core, N-alkylation with chloromethyl derivatives of 5-chlorothiophene can be performed under basic conditions (e.g., potassium carbonate in DMF) to attach the chlorothiophene moiety.
Research Findings and Yield Data
A representative synthesis from Vulcanchem describes the preparation of this compound via click chemistry with optimized yields and purity. The compound exhibits stability under neutral and mildly acidic conditions but requires careful handling during alkylation steps to avoid side reactions.
In related research on triazole intermediates for pharmaceutical applications, yields of 54–72% were achieved for chloromethyl triazole derivatives using one-pot tandem cyclization and alkylation strategies, highlighting the efficiency of these protocols.
Summary Table of Preparation Methods
| Method | Key Steps | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC Click Chemistry | Azide + alkyne cycloaddition | CuSO4/sodium ascorbate, RT, aqueous-organic solvent | 70–95 | High regioselectivity, mild conditions | Requires azide/alkyne precursors |
| One-pot Tandem Cyclization + Alkylation | Condensation of chloroacetamide + cyclization + N-alkylation | Acid/base catalysis, DMF, 40–60 °C | 54–72 | Efficient, fewer purification steps | Multi-step, sensitive intermediates |
| Direct N-Alkylation | Alkylation of triazole with chloromethyl chlorothiophene | K2CO3/DMF, 60 °C | 25–80 | Straightforward, scalable | Possible side products, requires pure triazole |
Q & A
Q. What are the common synthetic routes for {1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, and how are intermediates characterized?
The compound is typically synthesized via a multi-step route involving azide-alkyne cycloaddition (CuAAC) . A representative method involves:
Preparation of a 5-chlorothiophene-2-ylmethyl azide intermediate.
Reaction with propargylamine under copper catalysis to form the 1,2,3-triazole core.
Purification via column chromatography or recrystallization.
Key intermediates are characterized using ¹H/¹³C NMR (to confirm regioselectivity of triazole formation) and HPLC-MS (to verify purity). For example, the azide intermediate’s IR spectrum shows a strong absorbance near 2100 cm⁻¹ (N₃ stretch) .
Q. How is the structure of this compound confirmed using X-ray crystallography?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection and refinement are performed using SHELX (e.g., SHELXL for refinement), with attention to:
- Anisotropic displacement parameters for non-hydrogen atoms.
- Hydrogen bonding networks involving the triazole N-atoms and methanamine group.
WinGX or Olex2 software suites are used for structure visualization and validation .
Advanced Research Questions
Q. How can regioselectivity in triazole formation be controlled during synthesis?
Regioselectivity (1,4- vs. 1,5-disubstituted triazole) depends on the catalyst:
Q. What methodologies are used to analyze its potential pharmacological activity?
- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., A549, MCF-7) using MTT or resazurin assays. IC₅₀ values are calculated via nonlinear regression.
- Structure-activity relationship (SAR) : Modify the chlorothiophene or triazole substituents and compare bioactivity. For example, fluorophenyl analogs (IC₅₀ = 45–79 µM) show enhanced activity over unsubstituted derivatives .
- Molecular docking : Use AutoDock Vina to predict interactions with targets like kinases or GPCRs, validated by crystallographic data .
Q. How are spectroscopic and crystallographic data reconciled in cases of contradiction?
Discrepancies (e.g., NMR vs. X-ray bond lengths) are resolved by:
Revisiting refinement parameters in SHELXL (e.g., ADPs, twinning).
Dynamic NMR studies to assess conformational flexibility.
DFT calculations (e.g., Gaussian) to model optimized geometries and compare with experimental data .
Q. What strategies optimize yield and purity in scaled-up synthesis?
- Continuous flow reactors : Improve heat/mass transfer for azide-alkyne reactions.
- High-throughput screening : Test solvents (e.g., THF vs. MeCN) and catalysts (Cu vs. Ru).
- Quality control : Use LC-MS to monitor byproducts (e.g., unreacted azide) and adjust stoichiometry .
Methodological Notes
- Spectral Data Interpretation : ¹H NMR of the methanamine group typically shows a triplet near δ 3.4 ppm (CH₂NH₂), split due to coupling with adjacent protons.
- Crystallographic Challenges : Weak diffraction due to flexible side chains requires cryocooling (100 K) and high-intensity X-ray sources (synchrotron) .
- Bioassay Design : Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates to ensure statistical significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
